n-Benzyl-3-(tetrahydrofuran-2-yl)propanamide
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Overview
Description
n-Benzyl-3-(tetrahydrofuran-2-yl)propanamide is an organic compound with the molecular formula C14H19NO2 It is characterized by a benzyl group attached to a propanamide backbone, which is further substituted with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-3-(tetrahydrofuran-2-yl)propanamide typically involves the reaction of benzylamine with a suitable acylating agent, such as acryloyl chloride, in the presence of a base like triethylamine. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The intermediate product is then subjected to cyclization using a Lewis acid catalyst, such as boron trifluoride etherate, to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-3-(tetrahydrofuran-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Azides or thioethers.
Scientific Research Applications
n-Benzyl-3-(tetrahydrofuran-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Benzyl-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The tetrahydrofuran ring and benzyl group contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
n-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
n-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide: Exhibits analgesic and antiallodynic activities.
Uniqueness
n-Benzyl-3-(tetrahydrofuran-2-yl)propanamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-benzyl-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C14H19NO2/c16-14(9-8-13-7-4-10-17-13)15-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16) |
InChI Key |
ZQZRFMJURIRIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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